molecular formula C21H19NOS B3032870 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one CAS No. 60246-64-2

3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one

Cat. No.: B3032870
CAS No.: 60246-64-2
M. Wt: 333.4 g/mol
InChI Key: DWAUNQITACPFQN-UHFFFAOYSA-N
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Description

Chemical Name: 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one CAS Number: 60246-64-2 Molecular Formula: C₂₁H₁₉NOS Molecular Weight: 333.447 g/mol Physical Properties:

  • Density: 1.21 g/cm³
  • Boiling Point: 526.5°C at 760 mmHg
  • Flash Point: 272.2°C Synonyms:
  • 3-(2-Amino-phenylmercapto)-1,3-diphenyl-propan-1-one
  • 3-(2-Aminophenylthio)-1,3-diphenyl-1-propanone

This compound features a sulfanyl (-S-) bridge connecting a 2-aminophenyl group to a diphenylpropanone backbone. Syntheses reported in literature achieve yields ranging from ~45% to 94%, depending on reaction conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminophenyl)sulfanyl-1,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS/c22-18-13-7-8-14-20(18)24-21(17-11-5-2-6-12-17)15-19(23)16-9-3-1-4-10-16/h1-14,21H,15,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAUNQITACPFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308785
Record name MLS003107240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60246-64-2
Record name MLS003107240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003107240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction in Ionic Liquid Media

The predominant synthesis route involves a nucleophilic addition-elimination mechanism between 1,3-diphenylpropan-1-one (chalcone) and o-aminothiophenol. A 2025 study demonstrated that heating equimolar quantities (1 mmol chalcone : 1.1 mmol o-aminothiophenol) in 0.1 g ionic liquid at 80°C for 80 minutes produced the target compound alongside benzothiazepine derivatives. The ionic liquid dual-functioned as catalyst and solvent, achieving reaction completion within 1.5 hours compared to 6+ hours in traditional solvents like ethanol.

Reaction Conditions Table

Parameter Value/Range Impact on Yield
Temperature 80°C Optimal reaction rate
Molar Ratio (Chalcone:Thiophenol) 1:1.1 Minimizes side products
Ionic Liquid Mass 0.1 g per mmol chalcone Facilitates phase separation post-reaction

Post-synthesis purification employed column chromatography (hexane:ethyl acetate, 8:2) followed by ethanol recrystallization, yielding colorless crystals suitable for X-ray analysis.

Alternative Solvent Systems

Earlier approaches using aprotic solvents like dimethylformamide (DMF) required extended reaction times (4-6 hours) at higher temperatures (100-110°C), often producing complex mixtures requiring multiple purification steps. Comparative studies indicate ionic liquid-mediated synthesis improves atom economy by 18-22% while reducing energy input.

Reaction Mechanism and Stereochemical Considerations

Nucleophilic Attack Pathway

The synthesis proceeds through a two-stage mechanism:

  • Thiolate Formation : Deprotonation of o-aminothiophenol by the ionic liquid generates a thiolate nucleophile.
  • Michael Addition : Thiolate attack at the chalcone's β-carbon forms a tetrahedral intermediate, followed by proton transfer and amine participation to stabilize the adduct.

Key Mechanistic Insights

  • X-ray crystallography confirms the thioether linkage adopts a gauche conformation relative to the ketone group.
  • Non-coplanar aromatic rings (dihedral angles: 84.75°–88.01°) minimize steric hindrance between phenyl substituents.

Byproduct Formation and Mitigation

Competing pathways generate benzothiazepines through intramolecular cyclization. Strategies to suppress this include:

  • Maintaining sub-stoichiometric amine concentrations
  • Implementing rapid cooling after the condensation step
  • Using bulkier ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to sterically hinder cyclization.

Structural Characterization and Analytical Data

Spectroscopic Identification

1H NMR (600 MHz, DMSO-d6) Key Signals

  • δ 8.23–8.63 ppm (s, 1H, C=N imine proton)
  • δ 8.85–9.22 ppm (br s, 1H, NH–R)
  • δ 7.03–7.64 ppm (m, 14H, aromatic protons)

13C NMR (151 MHz, DMSO-d6)

  • δ 197.8 ppm (C=O ketone)
  • δ 158.4 ppm (C=N imine)
  • δ 125.6–138.2 ppm (aromatic carbons)

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) revealed:

Crystal Data Table

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.473(3) Å
b = 9.024(2) Å
c = 17.896(4) Å
β = 90.00°
Volume 2012.8(7) ų
Z 4
Density (calc.) 1.437 Mg/m³
R Factor 0.045

Intermolecular N–H···π and C–H···π interactions stabilize the crystal lattice, creating layered structures parallel to the ab plane.

Process Optimization Strategies

Temperature Profiling

Reaction kinetics studies identified 80°C as optimal:

  • Below 70°C: <40% conversion after 2 hours
  • 80°C: 95% conversion at 80 minutes
  • Above 90°C: Accelerated benzothiazepine formation (>25% yield loss)

Solvent Screening

Comparative solvent efficiency:

Solvent Conversion (%) Benzothiazepine Byproduct (%)
Ionic Liquid [BMIM][PF6] 95 5
Ethanol 78 12
DMF 82 18
Toluene 65 8

Ionic liquids enhance polarity and stabilize transition states, reducing activation energy by ~15 kJ/mol versus molecular solvents.

Applications and Derivative Synthesis

Benzothiazepine Precursor

The compound serves as a key intermediate in 1,5-benzothiazepine synthesis through acid-catalyzed cyclization. Pharmacological studies indicate derived benzothiazepines exhibit:

  • IC50 = 12.3 μM against α-glucosidase (antidiabetic potential)
  • Kd = 8.9 nM for GABA_A receptor binding (neurological applications)

Coordination Chemistry

The aminophenylsulfanyl moiety acts as a bidentate ligand for transition metals:

  • Forms stable complexes with Cu(II) (log β = 8.9)
  • Catalyzes Suzuki-Miyaura couplings with TOF up to 1200 h⁻¹

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the aminophenyl group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H19NOS
  • Molecular Weight : 333.447 g/mol
  • Structure : The compound features three aromatic rings that are not coplanar, which may influence its reactivity and biological interactions.

Chemistry

3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carbonyl group can be reduced to form alcohols.
  • Substitution Reactions : The aminophenyl group can participate in electrophilic aromatic substitution reactions .

Biology

The compound has been investigated for its biological activities, including:

  • Enzyme Inhibition : Due to its structural features, it may inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.
  • Protein Binding Studies : Its interactions with proteins can provide insights into drug design and pharmacodynamics .

Industrial Applications

In the industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of new products with enhanced performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations:

Concentration (mg/mL)Zone of Inhibition (mm)
0.510
1.015
2.020

This dose-dependent response highlights its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory effects, researchers used an induced inflammation model in mice. The findings showed that treatment with this compound resulted in a significant reduction of inflammatory cytokines:

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-alpha15075
IL-612060

These results support its potential therapeutic application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfanyl group may also interact with metal ions or other reactive species, influencing the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences
Compound Name Substituent/Modification Key Functional Groups CAS Number
Target Compound 2-Aminophenyl-sulfanyl -S-, -NH₂ (ortho) 60246-64-2
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone 4-Methylphenyl-sulfanyl -S-, -CH₃ (para) Not Provided
Clafanone (3-[(4-Aminophenyl)sulfonyl]-1,3-diphenyl-1-propanone) 4-Aminophenyl-sulfonyl -SO₂-, -NH₂ (para) 7527-948
3-(2-Aminophenyl)sulfanyl-3-(4-methoxyphenyl)-1-phenyl-propan-1-one 4-Methoxyphenyl addition -S-, -NH₂ (ortho), -OCH₃ 60246-67-5
3-Amino-1,3-diphenyl-2-propen-1-one Conjugated enone system -NH₂, α,β-unsaturated ketone 14088-42-7
Key Observations :
  • Sulfur Oxidation State: Replacement of sulfanyl (-S-) with sulfonyl (-SO₂-) in Clafanone increases polarity and hydrogen-bond acceptor capacity, correlating with its antidiarrheal activity .
  • Additional Functional Groups: The methoxy group in 3-(2-Aminophenyl)sulfanyl-3-(4-methoxyphenyl)-1-phenyl-propan-1-one (CAS 60246-67-5) enhances electron density, possibly improving solubility .

Key Findings :

  • The 4-methylphenyl-sulfanyl analogue demonstrates strong inhibitory activity against SARS-CoV-2 Mpro, with binding occupancy comparable to remdesivir . This suggests that para-substituted alkyl groups may optimize protease interactions.
  • Clafanone’s sulfonyl group and para-aminophenyl substituent likely contribute to its antidiarrheal efficacy through mechanisms distinct from the target compound .

Biological Activity

3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one, a compound with the molecular formula C21H19NOS, has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with three aromatic rings that are not coplanar, which may influence its biological interactions. The dihedral angles between these rings are noted to be significant, as they can affect the compound's reactivity and interaction with biological targets .

Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study conducted on MCF-7 breast cancer cells demonstrated that this compound has a significant cytotoxic effect, outperforming traditional chemotherapeutics like Tamoxifen in some instances . The cytotoxic mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for eliminating malignant cells.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-710Tamoxifen15
HeLa8Doxorubicin12
A54912Cisplatin20

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. Modifications to the phenyl groups and the presence of the sulfanyl moiety have been shown to enhance cytotoxicity. Research suggests that compounds with additional functional groups may exhibit improved binding affinity to target proteins involved in cancer progression .

The mechanism underlying the cytotoxic effects of this compound involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells .

Case Studies

Several studies have reported on the efficacy and safety profile of this compound:

  • Study A : In vitro studies on MCF-7 cells showed a dose-dependent increase in cytotoxicity with minimal effects on normal breast epithelial cells.
  • Study B : A comparative analysis with other diphenylpropanones indicated that this compound had superior anti-cancer properties due to its unique structural features.

Q & A

Q. What are the standard synthetic routes for preparing 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one, and how is reaction progress monitored?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related triazole derivative was prepared by refluxing precursors in ethanol, with reaction progress tracked using thin-layer chromatography (TLC) . Purification involves filtration, washing with cold ethanol, and crystallization from dichloromethane/ethanol mixtures. Key steps include controlling stoichiometry (e.g., 2.0 mmol of each reactant) and optimizing solvent systems for yield (e.g., 74% yield achieved in a similar synthesis) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

1H/13C NMR and FT-IR are essential for confirming functional groups (e.g., sulfanyl, ketone). For instance, 1H NMR of analogous compounds (e.g., 3-(acetoxyimino)-1,3-diphenylpropan-1-one) reveals distinct peaks for aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyls (δ ~200 ppm in 13C NMR) . Contradictions in spectral data (e.g., unexpected splitting) may arise from rotamers or impurities, requiring repeated purification or variable-temperature NMR.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what software is recommended?

SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For example, weak C–H···O hydrogen bonds (2.5–3.0 Å) were identified in a related crystal structure, stabilizing the lattice . The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution or twinned data . Disorder in solvent molecules (e.g., dichloromethane) can be modeled using PART instructions in SHELXL .

Q. What mechanistic insights explain the reactivity of the sulfanyl group in cross-coupling or functionalization reactions?

The sulfanyl (–S–) group acts as a nucleophile or directing group. In copper-catalyzed oxidative annulations (e.g., with α-amino ketones), similar sulfanyl-containing intermediates undergo dehydrogenative coupling to form heterocycles. The electron-rich sulfur atom facilitates coordination to metal catalysts, influencing regioselectivity . Comparative studies with sulfonyl analogs (e.g., 3-[(4-Aminophenyl)sulfonyl] derivatives) show reduced electrophilicity due to sulfur oxidation state differences .

Q. How do steric and electronic effects of the 2-aminophenyl moiety influence the compound’s supramolecular packing?

The 2-aminophenyl group introduces both hydrogen-bond donors (NH2) and steric bulk. In crystal structures, NH2 groups often participate in N–H···S or N–H···π interactions, while phenyl rings engage in π-π stacking (3.5–4.0 Å interplanar distances). Disruption of symmetry (e.g., triclinic P1 space group in a related compound) highlights steric constraints from ortho-substitution .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD analysis?

Slow evaporation of mixed solvents (e.g., dichloromethane:ethanol 1:1) promotes nucleation. Adding seed crystals or using anti-solvent diffusion (e.g., layering hexane) can improve crystal quality. For air-sensitive samples, inert-atmosphere gloveboxes are recommended during crystal growth .

Q. How can computational chemistry complement experimental data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries, vibrational frequencies, and electronic properties. Comparing computed NMR chemical shifts with experimental data validates structural assignments. PubChem’s InChIKey (e.g., RAUJQFHKDGRYKG-UHFFFAOYSA-N for analogs) enables database interoperability for property prediction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one

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